molecular formula C9H13NO2S B6220180 N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide CAS No. 1431016-49-7

N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide

Cat. No.: B6220180
CAS No.: 1431016-49-7
M. Wt: 199.27 g/mol
InChI Key: XJICBYQKLBAAPU-UHFFFAOYSA-N
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Description

N-[2-(Pent-4-ynoylsulfanyl)ethyl]acetamide is an acetamide derivative featuring a pent-4-ynoylsulfanyl group (-S-C(=O)-C≡C-CH2-CH3) attached to the ethylamine backbone. This compound combines a sulfanyl ester linkage with an alkyne moiety, which may confer unique chemical reactivity, such as participation in click chemistry or thiol-disulfide exchange reactions.

Properties

CAS No.

1431016-49-7

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

S-(2-acetamidoethyl) pent-4-ynethioate

InChI

InChI=1S/C9H13NO2S/c1-3-4-5-9(12)13-7-6-10-8(2)11/h1H,4-7H2,2H3,(H,10,11)

InChI Key

XJICBYQKLBAAPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSC(=O)CCC#C

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-pentynoic acid with thionyl chloride to form 4-pentynoyl chloride. This intermediate is then reacted with 2-aminoethanethiol to form this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates .

Chemical Reactions Analysis

N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.

Scientific Research Applications

N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or as a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Analogs with aromatic amines (e.g., ) often employ reductive alkylation, whereas aliphatic sulfanyl groups (e.g., ) may require thiol-acylation or sulfonylation steps.
  • Functional Group Compatibility : The alkyne in the target compound could enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in hydroxyl- or methoxy-substituted analogs .

Physicochemical Properties

Table 2: Molecular Properties and Analytical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Analytical Techniques Reference
N-[2-(Pent-4-ynoylsulfanyl)ethyl]acetamide C9H13NO2S 199.27 (calculated) Not reported -
N-(4-Ethoxyphenyl)acetamide C10H13NO2 179.22 GC/MS, EI-MS
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C9H9ClN2O5S 292.70 NMR, X-ray crystallography
N-Acetyl tryptamine C12H14N2O 202.25 ESI-MS, NMR

Key Observations :

  • Crystallinity : Nitro and sulfonyl groups (e.g., ) enhance crystallinity via intermolecular H-bonding (e.g., C–H⋯O interactions), which could differ from the alkyne’s linear geometry in the target compound .
Table 3: Bioactivity Profiles
Compound Name Bioactivity Mechanism/Application Reference
This compound Not reported Potential click chemistry applications -
N-{2-[(3-Methoxyphenyl)amino]ethyl}acetamide (15) Melatonergic receptor ligand Binds MT1/MT2 receptors
N-Acetyl tryptamine Antimicrobial (anti-Ralstonia) Disrupts bacterial membranes
N-(4-Hydroxyphenyl)acetamide Analgesic precursor (paracetamol derivative) Metabolized to active forms

Key Observations :

  • Receptor Binding vs. Antimicrobial Activity : Aromatic amine-substituted acetamides () target GPCRs like melatonin receptors, while N-acetyl tryptamine () exhibits antimicrobial action, highlighting substituent-driven selectivity.
  • Metabolic Stability : Ethylacetamide derivatives with electron-withdrawing groups (e.g., nitro in ) may resist hydrolysis compared to electron-donating groups (e.g., methoxy in ) .

Biological Activity

N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Molecular Formula : C₁₀H₁₃NOS
  • Molar Mass : 199.28 g/mol
  • SMILES Notation : CCCCC(=O)SCC(=O)N(C)C

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress and related diseases. The antioxidant activity of this compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Findings on Antioxidant Activity

A study reported that derivatives of acetamide compounds exhibited significant antioxidant properties. For instance, certain structural modifications in related compounds led to enhanced DPPH scavenging activity, surpassing that of ascorbic acid by up to 1.4 times . Although specific data for this compound was not detailed in the available literature, similar compounds with sulfanyl groups demonstrated promising antioxidant potential.

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. The MTT assay is commonly employed to assess cytotoxicity against cancer cell lines.

Case Studies

  • Cytotoxicity Against Glioblastoma Cells : In a comparative study, several acetamide derivatives were tested against U-87 glioblastoma cells, showing varying degrees of cytotoxicity. Some derivatives reduced cell viability significantly, indicating potential as anticancer agents .
  • Triple-Negative Breast Cancer : Similar studies on MDA-MB-231 breast cancer cells revealed that certain acetamide compounds had a cytotoxic effect, reducing cell viability by approximately 46% . The structure-activity relationship suggests that modifications to the acetamide backbone could enhance efficacy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Radical Scavenging : Its sulfanyl group may play a critical role in radical scavenging, contributing to its antioxidant properties.
  • Cell Cycle Arrest and Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-xL/Bak interactions .

Summary Table of Biological Activities

Activity TypeAssay MethodResult Summary
AntioxidantDPPH ScavengingComparable to ascorbic acid; specific data pending
AnticancerMTT AssaySignificant reduction in cell viability in U-87 and MDA-MB-231 cells
MechanismVariousInduction of apoptosis; potential for cell cycle arrest

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